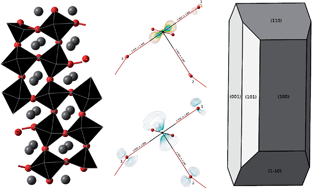The stability of LaMnO3 surfaces: a hybrid exchange density functional theory study of an alkaline fuel cell catalyst
Journal of Materials Chemistry A Pub Date: 2013-08-01 DOI: 10.1039/C3TA11382E
Abstract
LaMnO3 is an inexpensive alternative to precious metals (e.g. platinum) as a


Recommended Literature
- [1] Zirconium complexes having a chiral phosphanylamide in the co-ordination sphere
- [2] Corrosion behavior and mechanism of X80 steel in silty soil under the combined effect of salt and temperature
- [3] Mechanistic understanding of multistep assembly of DNA with a carbazoleligand by simple adjustment of host–guest concentrations†
- [4] New transition metal complexes containing imidazole rings endowed with potential antiamoebic activity†
- [5] Design and evaluation of multifunctional antibacterial ion-doped β-dicalcium silicate cements favorable for root canal sealing
- [6] Structure–activity relationship studies using peptide arrays: the example of HIV-1 Rev–integrase interaction†
- [7] Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination†
- [8] Contents list
- [9] Theoretical and experimental studies of Ba2SmTaO6 on crystal structure, electronic structure and optical properties
- [10] An experienced chemistry teacher's practical knowledge of teaching with practical work: the PCK perspective










